

BPR1R024 off-target effects on AURA/AURB kinases

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Compound of Interest

Compound Name: BPR1R024

Cat. No.: B11928895

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Technical Support Center: BPR1R024

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **BPR1R024**. The information focuses on addressing potential off-target effects on Aurora A (AURA) and Aurora B (AURB) kinases.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **BPR1R024** and what are its known off-targets?

A1: **BPR1R024** is a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R) with an IC₅₀ of 0.53 nM.^{[1][2]} Its primary known off-targets are Aurora A (AURA) and Aurora B (AURB) kinases, though it exhibits significantly weaker activity against them compared to CSF1R.^[1]

Q2: How significant is the off-target activity of **BPR1R024** on AURA and AURB kinases?

A2: **BPR1R024** was specifically designed to minimize the inhibition of AURA and AURB kinases, a characteristic that was more pronounced in its parent compound, BPR1K871.^[1] The inhibitory concentrations for AURA and AURB are in the micromolar range, demonstrating a substantial selectivity window for CSF1R. For specific IC₅₀ values, please refer to the data table below.

Q3: I am observing unexpected cellular phenotypes, such as mitotic arrest or polyploidy, at high concentrations of **BPR1R024**. Could this be due to off-target effects on Aurora kinases?

A3: Yes, phenotypes related to mitotic defects could indicate off-target inhibition of AURA and/or AURB, especially when using higher concentrations of **BPR1R024**. Aurora kinases are critical regulators of mitosis, and their inhibition can lead to defects in centrosome separation, spindle formation, and cytokinesis.^{[3][4][5]} It is recommended to perform dose-response experiments and correlate the observed phenotype with the IC50 values for CSF1R, AURA, and AURB.

Q4: How can I experimentally confirm if the observed effects in my experiments are due to off-target inhibition of AURA or AURB?

A4: To confirm off-target effects, you can perform several experiments:

- **Western Blot Analysis:** Probe for the phosphorylation status of known downstream substrates of AURA and AURB, such as histone H3 at serine 10 (a substrate of AURB).^{[6][7]} A decrease in phosphorylation of these substrates in the presence of **BPR1R024** would suggest off-target activity.
- **Use of a More Selective Inhibitor:** Compare the phenotype induced by **BPR1R024** with that of a highly selective AURA or AURB inhibitor. If the phenotypes are similar, it strengthens the evidence for off-target effects.
- **Rescue Experiments:** If possible, overexpressing a drug-resistant mutant of CSF1R should rescue the on-target effects but not the off-target effects on Aurora kinases.

Data Presentation

Table 1: In Vitro Inhibitory Activity of **BPR1R024** and Parent Compound BPR1K871

Compound	Target	IC50 (nM)
BPR1R024	CSF1R	0.53
AURA	>10,000	19
AURB	1,400	
BPR1K871	CSF1R	
AURA	22	13
AURB	13	

Data sourced from the Journal of Medicinal Chemistry.[\[1\]](#)

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for AURA/AURB Inhibition

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC50 of **BPR1R024** against AURA and AURB. Commercially available kits, such as ADP-Glo™, are commonly used for this purpose.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Recombinant human AURA or AURB kinase
- Kinase-specific substrate (e.g., Kemptide for AURA, Myelin Basic Protein for AURB)
- ATP
- **BPR1R024** (serial dilutions)
- Kinase assay buffer
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well plates

- Luminometer

Procedure:

- Prepare serial dilutions of **BPR1R024** in the appropriate kinase assay buffer.
- In a 96-well plate, add the kinase, the specific substrate, and the **BPR1R024** dilution.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for the recommended time (typically 30-60 minutes).
- Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
- Measure luminescence using a luminometer.
- Calculate the percent inhibition for each **BPR1R024** concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay to Assess AURB Inhibition (Phospho-Histone H3 Staining)

This protocol describes how to assess the inhibition of AURB in cells by measuring the phosphorylation of its substrate, histone H3 at serine 10 (pHH3 Ser10), using immunofluorescence.

Materials:

- Cells of interest
- **BPR1R024**
- Cell culture medium and supplements
- Fixative (e.g., 4% paraformaldehyde)
- Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

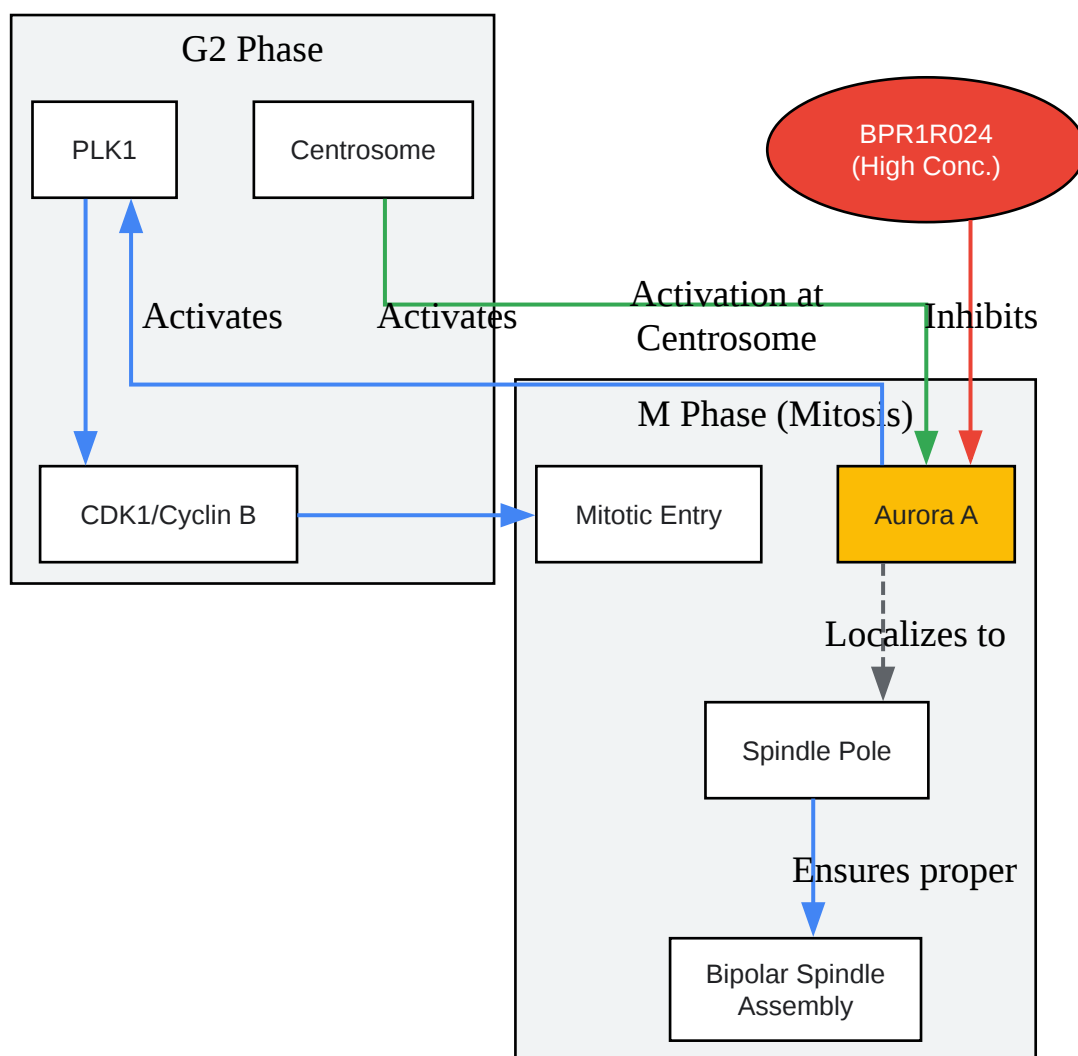
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against pHH3 (Ser10)
- Fluorescently labeled secondary antibody
- DAPI (for nuclear counterstaining)
- Fluorescence microscope

Procedure:

- Seed cells on coverslips in a multi-well plate and allow them to adhere.
- Treat the cells with various concentrations of **BPR1R024** for a specified time. Include a positive control (a known AURB inhibitor) and a vehicle control.
- Fix the cells with 4% paraformaldehyde.
- Permeabilize the cells with permeabilization buffer.
- Block non-specific antibody binding with blocking solution.
- Incubate with the primary antibody against pHH3 (Ser10).
- Wash and incubate with the fluorescently labeled secondary antibody.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on microscope slides.
- Visualize and quantify the fluorescence intensity of pHH3 (Ser10) staining in mitotic cells using a fluorescence microscope. A dose-dependent decrease in pHH3 (Ser10) signal indicates inhibition of AURB.

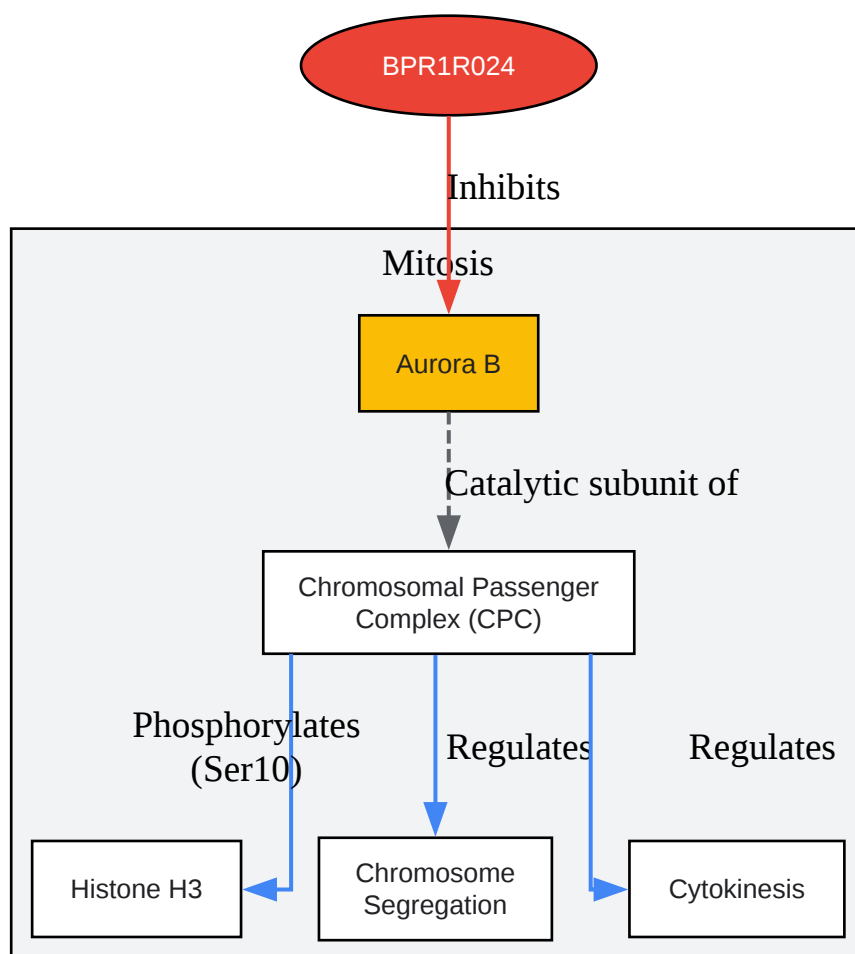
Mandatory Visualizations

Signaling Pathways and Experimental Workflows



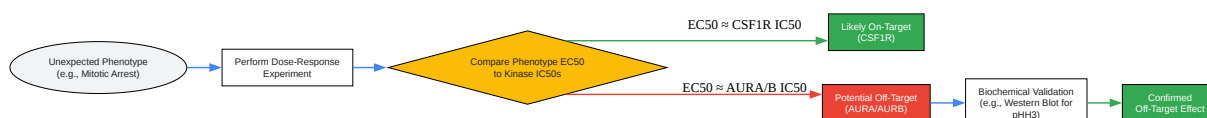
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Caption: Aurora A (AURA) signaling pathway and potential inhibition by **BPR1R024**.



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Caption: Aurora B (AURB) signaling pathway and potential inhibition by **BPR1R024**.



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Caption: Troubleshooting workflow for unexpected phenotypes with **BPR1R024**.

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